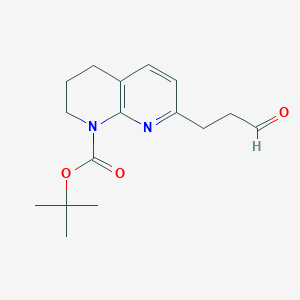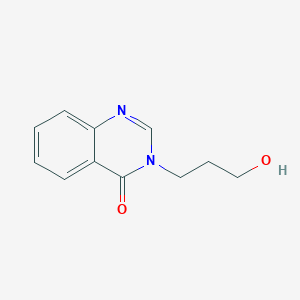
3-(3-hydroxypropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxypropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
3-(3-hydroxypropyl)quinazolin-4(3H)-one derivatives have been synthesized and studied for their potential anticonvulsant properties. Preliminary evaluations suggest that certain derivatives exhibit moderate to significant anticonvulsant activity, compared to standard treatments like diazepam (Georgey, Abdel-Gawad, & Abbas, 2008).
Corrosion Inhibition
Novel compounds derived from this compound have been synthesized and characterized for their efficiency as corrosion inhibitors for mild steel in acidic environments. Studies involving electrochemical methods, surface analysis, and UV–visible spectrometry, coupled with DFT calculations and Monte Carlo simulation, have shown that these derivatives are promising corrosion inhibitors (Errahmany et al., 2020).
Analgesic and Anti-inflammatory Activities
Several studies have focused on synthesizing derivatives of this compound and evaluating their analgesic and anti-inflammatory activities. These studies have identified specific derivatives that exhibit significant analgesic and anti-inflammatory effects, comparable or superior to reference standards like diclofenac sodium. The ulcerogenic potential of these compounds has also been reported to be mild compared to traditional drugs like aspirin (Alagarsamy et al., 2007; Alagarsamy et al., 2011; Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Antioxidant Properties
Research has been conducted to synthesize and evaluate the antioxidant properties of this compound derivatives. Various methods have been used to study the structure–antioxidant activity relationships of these derivatives, revealing promising results for certain compounds in terms of their antioxidant and metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).
Antimicrobial Activity
Studies focusing on the antimicrobial activity of this compound derivatives have identified compounds with significant activity against a range of bacterial and fungal pathogens. The structural features of these derivatives, such as the presence of specific substituents, have been correlated with their antimicrobial efficacy (Saravanan, Pannerselvam, & Prakash, 2010).
Propiedades
IUPAC Name |
3-(3-hydroxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-7-3-6-13-8-12-10-5-2-1-4-9(10)11(13)15/h1-2,4-5,8,14H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANPWWKEHCMZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2403996.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)
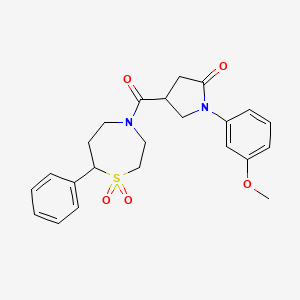
![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)
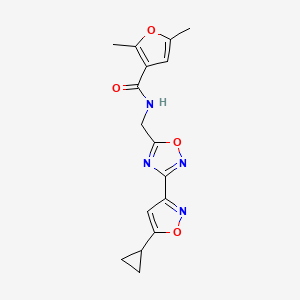
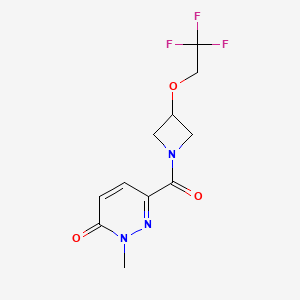
![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)
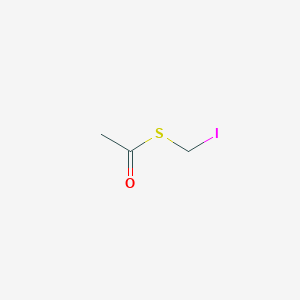
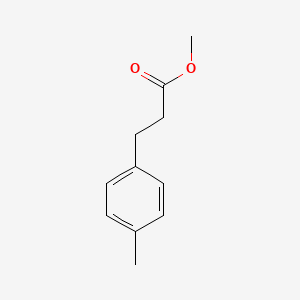
![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
